molecular formula C9H13F2NO3 B1488391 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid CAS No. 1893257-18-5

4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1488391
CAS No.: 1893257-18-5
M. Wt: 221.2 g/mol
InChI Key: RWZZTCAHJVVGRJ-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C9H13F2NO3 and its molecular weight is 221.2 g/mol. The purity is usually 95%.
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Biological Activity

Overview

4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid (CAS No. 1893257-18-5) is a synthetic organic compound notable for its structural features, including a difluorinated piperidine ring and a butanoic acid moiety. Its unique chemical structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C9H13F2NO
  • Molecular Weight : 221.2 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound may be attributed to its interaction with various molecular targets in biological systems. The difluoromethyl group enhances lipophilicity and may improve receptor binding affinity, particularly to neurotransmitter receptors involved in neurological pathways. The piperidine structure is known to influence pharmacological properties, making it a candidate for further investigation in drug development.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
  • Anticancer Activity : Preliminary studies indicate that derivatives of similar structures may possess anticancer properties by inhibiting key enzymes involved in tumor growth .
  • Antimicrobial Properties : Some related compounds have demonstrated significant antimicrobial activity against various pathogens, which could extend to this compound .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Study 1: Neuropharmacological Assessment

A study investigated the effects of fluorinated piperidine derivatives on neurotransmitter receptor binding. Results indicated enhanced binding affinity and modulation of receptor activity, suggesting potential applications in treating neurodegenerative diseases.

Study 2: Anticancer Evaluation

In vitro assays demonstrated that structurally similar compounds exhibited significant inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. For instance, one compound showed an IC50 value of 24.74 µM against MCF-7 cells, indicating promising anticancer activity .

Study 3: Antimicrobial Activity

Research into the antimicrobial properties of piperidine derivatives revealed effective inhibition against both gram-positive and gram-negative bacteria. Compounds exhibited minimum inhibitory concentration (MIC) values that suggest potential therapeutic uses in treating infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureBiological ActivityIC50 Values
4-(Piperidin-1-yl)-4-oxobutanoic acidLacks fluoromethyl groupModerate receptor bindingN/A
4-(3-Methylpiperidin-1-yl)-4-oxobutanoic acidContains methyl groupVariable activityN/A
4-(3-(Chloromethyl)piperidin-1-yl)-4-oxobutanoic acidChloromethyl group presentDifferent pharmacological profileN/A

The presence of the difluoromethyl group in this compound is believed to enhance its pharmacokinetic properties compared to these analogs.

Properties

IUPAC Name

4-(3,3-difluoropiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO3/c10-9(11)4-1-5-12(6-9)7(13)2-3-8(14)15/h1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZZTCAHJVVGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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